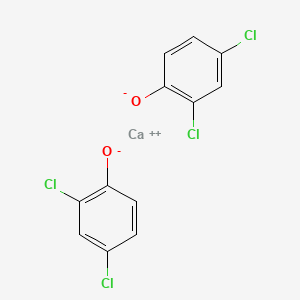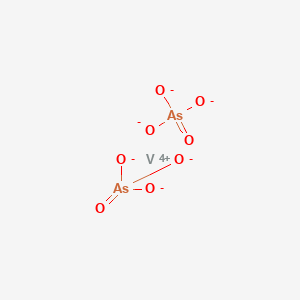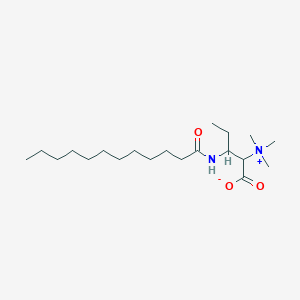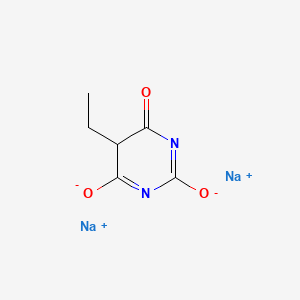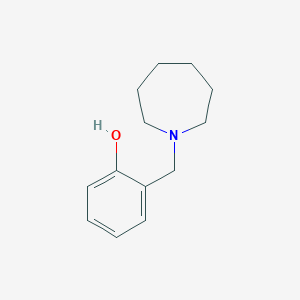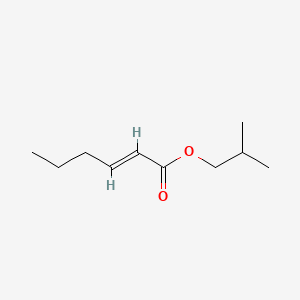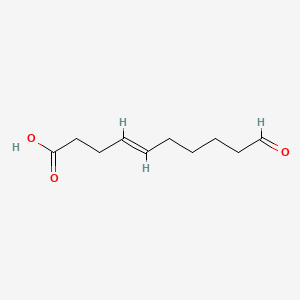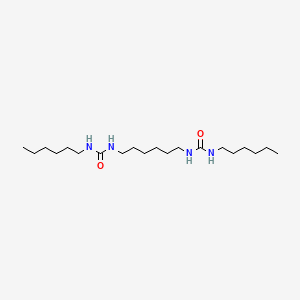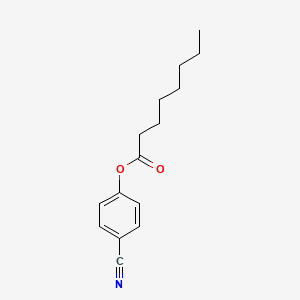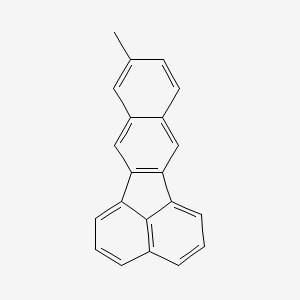
Dibutyltin hydrogen borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyltin hydrogen borate is a chemical compound with the molecular formula C8H20BO2Sn. It is a member of the organotin family, which are compounds containing tin bonded to carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibutyltin hydrogen borate typically involves the reaction of dibutyltin oxide with boric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(C4H9)2SnO+H3BO3→(C4H9)2SnBO2H+H2O
This reaction is usually conducted in an organic solvent, such as toluene, at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyltin hydrogen borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibutyltin oxide and boric acid.
Reduction: Reduction reactions can convert this compound to dibutyltin hydride.
Substitution: The hydrogen borate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Dibutyltin oxide and boric acid.
Reduction: Dibutyltin hydride.
Substitution: Various organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Dibutyltin hydrogen borate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of dibutyltin hydrogen borate involves its interaction with various molecular targets. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s borate group can form complexes with biomolecules, affecting their function and stability. In industrial applications, its catalytic properties are attributed to the tin center, which can facilitate various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Dibutyltin oxide
- Dibutyltin chloride
- Dioctyltin oxide
- Dioctyltin chloride
Uniqueness
Dibutyltin hydrogen borate is unique due to its borate group, which imparts distinct chemical properties compared to other organotin compounds. This uniqueness makes it valuable in specific applications where borate functionality is desired .
Propiedades
Número CAS |
75113-37-0 |
|---|---|
Fórmula molecular |
C8H19BO3Sn |
Peso molecular |
292.76 g/mol |
Nombre IUPAC |
dibutyltin(2+);hydrogen borate |
InChI |
InChI=1S/2C4H9.BHO3.Sn/c2*1-3-4-2;2-1(3)4;/h2*1,3-4H2,2H3;2H;/q;;-2;+2 |
Clave InChI |
WGSHSRLSNBIFSC-UHFFFAOYSA-N |
SMILES canónico |
B(O)([O-])[O-].CCCC[Sn+2]CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


